molecular formula C15H21N3O B15051732 [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B15051732
M. Wt: 259.35 g/mol
InChI Key: NCKBOEAKMJAIHJ-UHFFFAOYSA-N
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Description

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a propyl-pyrazolyl group linked through a central amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions . The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and propyl-pyrazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H21N3O/c1-3-9-18-10-8-14(17-18)12-16-11-13-6-4-5-7-15(13)19-2/h4-8,10,16H,3,9,11-12H2,1-2H3

InChI Key

NCKBOEAKMJAIHJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2OC

Origin of Product

United States

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